Product packaging for Dimethyl 2-(3-fluorophenyl)butanedioate(Cat. No.:CAS No. 918866-92-9)

Dimethyl 2-(3-fluorophenyl)butanedioate

Cat. No.: B12632350
CAS No.: 918866-92-9
M. Wt: 240.23 g/mol
InChI Key: AZARGVZBKPIZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(3-fluorophenyl)butanedioate is a fluorinated organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. The structure, featuring a butanedioate (succinate) core esterified with methyl groups and substituted with a 3-fluorophenyl ring, is designed for the development of novel active molecules. Researchers utilize such fluorinated compounds primarily as precursors in the synthesis of more complex structures, including amide derivatives, due to the reactivity of the ester groups . The incorporation of a fluorine atom at the meta position of the phenyl ring is a common strategy in drug design, as it can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Recent research highlights the importance of similar structures; for instance, amide derivatives containing aryl and cyclopropane groups have demonstrated promising in vitro antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , underscoring the value of such scaffolds in developing new bactericides . Furthermore, compounds with fluorophenyl groups are frequently explored for their potential biological activities, which may include antimicrobial or anti-inflammatory effects, making them subjects of interest in the search for new therapeutic agents . As a specialty chemical, this product is intended for use in laboratory research and development settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO4 B12632350 Dimethyl 2-(3-fluorophenyl)butanedioate CAS No. 918866-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918866-92-9

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

dimethyl 2-(3-fluorophenyl)butanedioate

InChI

InChI=1S/C12H13FO4/c1-16-11(14)7-10(12(15)17-2)8-4-3-5-9(13)6-8/h3-6,10H,7H2,1-2H3

InChI Key

AZARGVZBKPIZIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)C(=O)OC

Origin of Product

United States

Elucidation of Chemical Reactivity and Derivatization Strategies

Mechanistic Investigations of Dimethyl 2-(3-fluorophenyl)butanedioate Transformations

Understanding the mechanisms by which this compound can be synthesized or transformed is crucial for its application. Plausible pathways include sophisticated catalytic cycles and electron transfer processes.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The synthesis of aryl-substituted esters often involves hydroesterification, a process that can be mechanistically complex. umn.edu While direct hydroesterification of an alkene would form the butanedioate backbone, mechanistic studies on related palladium-catalyzed reactions provide insight into the potential transformations of the target molecule itself or its precursors. umn.edunih.gov

A key process in many palladium-catalyzed reactions is the formation of a palladium hydride (Pd-H) species, which can participate in various catalytic cycles. umn.edu For the synthesis of a compound like this compound, a plausible route involves the palladium-catalyzed hydroesterification of a suitable unsaturated precursor. The general mechanism for such a transformation typically involves several key steps, including oxidative addition, migratory insertion, and reductive elimination. nih.gov For example, the copolymerization of vinyl benzyl (B1604629) alcohol and carbon monoxide to form a polyester (B1180765) proceeds via a palladium-catalyzed hydroesterification mechanism. umn.edu Although the degree of polymerization in some cases can be limited by side reactions, the fundamental steps provide a framework for understanding C-O and C-C bond formation. umn.edu

Table 1: Generalized Steps in a Palladium-Catalyzed Hydroesterification Cycle

Step Description
Oxidative Addition A low-valent palladium complex, often Pd(0), reacts with a substrate (e.g., an aryl halide) to form a Pd(II) species. nih.gov
Migratory Insertion An unsaturated molecule, such as an alkene or carbon monoxide, inserts into a Pd-C or Pd-H bond. umn.edunih.gov
Anion Exchange The ligand environment around the palladium center changes, which can be facilitated by a base or other additives. nih.gov

| Reductive Elimination | The final product is formed as the palladium center is reduced back to its initial oxidation state, closing the catalytic cycle. nih.gov |

These mechanistic principles are central to developing site-selective C-H arylation and other cross-coupling reactions that could be relevant to the synthesis and modification of fluorophenyl-substituted succinates. umich.edu

The formation of the aryl-carbon bond in this compound can be envisioned through a radical-anion coupling mechanism, specifically a radical-nucleophilic substitution (SRN1) pathway. nih.gov This type of reaction is particularly useful for forming bonds to aryl halides that are not activated towards traditional nucleophilic aromatic substitution. nih.gov

The process is initiated by the transfer of an electron to the aryl halide (e.g., 1-bromo-3-fluorobenzene), forming a radical anion. This intermediate then fragments, losing a halide ion to generate an aryl radical. nih.govrsc.org The aryl radical can then couple with a nucleophile, such as the enolate of dimethyl succinate (B1194679), to form a new radical anion. This new species propagates the chain by transferring its excess electron to another molecule of the starting aryl halide. nih.gov Computational and experimental studies support this radical-nucleophilic substitution chain mechanism for the conversion of aryl halides under transition-metal-free conditions. nih.govrsc.org

Table 2: Proposed SRN1 Propagation Cycle for Aryl Succinate Synthesis

Step Reaction Description
Initiation Ar-X + e⁻ → [Ar-X]•⁻ An initial electron transfer (from an external source or initiator) forms a radical anion from the aryl halide.
Fragmentation [Ar-X]•⁻ → Ar• + X⁻ The radical anion fragments to produce an aryl radical and a halide anion. nih.gov
Coupling Ar• + Nu⁻ → [Ar-Nu]•⁻ The aryl radical couples with a nucleophile (e.g., a succinate enolate) to form a new radical anion. nih.gov

| Propagation | [Ar-Nu]•⁻ + Ar-X → Ar-Nu + [Ar-X]•⁻ | The product radical anion transfers an electron to a new molecule of aryl halide, propagating the radical chain. nih.gov |

This methodology offers a powerful, transition-metal-free strategy for creating C-C bonds, and its principles are being extended to various radical cross-coupling reactions. youtube.com

The electrochemical behavior of this compound is dictated by its functional groups. Both the aryl halide component and the ester groups can undergo electron transfer processes. The electrochemical reduction of aryl halides is a well-established method for generating aryl radicals or anions. researchgate.net These reactions are often carried out in the presence of an electrophile to trap the generated intermediate. researchgate.net

Recent studies into the electrochemical reduction of aromatic esters have revealed that they can form surprisingly long-lived radical anions upon one-electron reduction. nih.gov Under appropriate conditions, these radical anions can decompose into a carboxylate and an alkyl radical. nih.gov For this compound, electroreduction could proceed via several pathways. The C-F bond could be cleaved via the formation of a radical anion on the phenyl ring. Alternatively, the ester groups could be reduced, although this typically requires harsher conditions than the reduction of an aryl halide. researchgate.netchemistryviews.org The presence of multiple reducible sites makes its electrochemical behavior a subject of complex study, where factors like electrode material and solvent can influence the reaction outcome. researchgate.net

Table 3: Potential Outcomes of Electroreduction of this compound

Pathway Description Potential Product
Aryl Halide Reduction Electron transfer to the fluorophenyl ring leads to the formation of a radical anion, which can fragment to cleave the C-F bond. researchgate.net Dimethyl 2-phenylbutanedioate
Ester Reduction Under strongly reducing conditions, the ester groups can be reduced to alcohols or, in a single step, to methyl groups with the right catalytic system. nih.govchemistryviews.org 2-(3-fluorophenyl)butane-1,4-diol

| Proton-Coupled Electron Transfer | In the presence of proton sources, complex multi-electron, multi-proton transfers can occur, potentially leading to hydrogenation of the aromatic ring. researchgate.netresearchgate.net | Dimethyl 2-(3-fluorocyclohexyl)butanedioate |

Derivatization Reactions for Analytical and Synthetic Utility

Derivatization of this compound can enhance its analytical detection or create new molecules with modified properties. The key sites for derivatization are the ester groups and the active methine position.

The two methyl ester groups can undergo transesterification with other alcohols in the presence of an acid or base catalyst, a classic reaction known as Fischer esterification. tcichemicals.com This allows for the modification of the ester portion of the molecule.

More significantly, the hydrogen atom on the carbon adjacent to both carbonyl groups (the α-carbon or C-2) is acidic due to the electron-withdrawing effect of the two ester groups. shivajicollege.ac.in This makes it an "active methine" compound. Treatment with a suitable base, such as sodium ethoxide or cesium carbonate, can deprotonate this position to form a stable carbanion or enolate. shivajicollege.ac.inresearchgate.net This nucleophilic anion can then react with alkyl halides in an alkylation reaction to introduce a second substituent at the C-2 position. researchgate.netnih.gov This reactivity is fundamental to the synthetic utility of related active methylene (B1212753) compounds like diethyl malonate and ethyl acetoacetate. shivajicollege.ac.inyoutube.com

For analytical purposes, derivatization is often employed to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. glsciences.eu While the target molecule is an ester, related succinic acid analysis often involves esterification (e.g., silylation) to form derivatives like trimethylsilyl (B98337) esters, which are more amenable to GC-MS analysis. glsciences.euuran.uaresearchgate.net

Table 4: Representative Alkylation Reactions of Active Methylene/Methine Compounds

Active Compound Base Alkylating Agent Product
Diethyl Malonate Sodium Ethoxide (NaOEt) Alkyl Halide (R-X) Diethyl Alkylmalonate shivajicollege.ac.in
Acetylacetone Cesium Carbonate (Cs₂CO₃) Allyl Bromide 3,3-Diallyl-2,4-pentanedione researchgate.net

The term "active hydrogen containment" refers to the process of replacing the acidic proton on the active methine carbon with a non-acidic group, thereby removing this site of reactivity. Acylation is an effective strategy for this purpose. Similar to alkylation, the process begins with the deprotonation of the C-2 position by a base to generate a potent nucleophile. youtube.com

This nucleophile can then attack a suitable acylating agent, such as an acyl chloride (R-COCl) or a carboxylic anhydride (B1165640) ((R-CO)₂O). The result is the formation of a new carbon-carbon bond and the introduction of a keto group at the C-2 position, effectively "containing" or replacing the active hydrogen. This reaction creates a β-keto compound derivative, which opens up further synthetic possibilities. This type of reaction is a staple in the chemistry of active methylene compounds for building molecular complexity. youtube.com

Silylation Approaches for Volatility and Stability Enhancement

In the analysis of organic compounds, particularly for gas chromatography (GC) applications, derivatization is a critical step to enhance the volatility and thermal stability of analytes. For butanedioate derivatives and their parent dicarboxylic acids, silylation is a widely employed technique that introduces a trimethylsilyl (TMS) group, effectively reducing the compound's polarity and increasing its suitability for GC-MS analysis. nih.govresearchgate.net This process involves the replacement of active hydrogen atoms, such as those found in carboxylic acids or other functional groups, with a TMS group. youtube.com

The primary goal of silylating the parent dicarboxylic acid, 2-(3-fluorophenyl)butanedioic acid, is to convert the non-volatile acid into a volatile TMS ester. This derivatization prevents unwanted interactions within the chromatographic column and allows the compound to be vaporized at lower temperatures without degradation. youtube.com Common silylating agents include N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govyoutube.com BSTFA is often preferred for derivatizing low-molecular-weight dicarboxylic acids as it provides low detection limits and high reproducibility. nih.govresearchgate.net The reaction with BSTFA effectively converts the carboxylic acid groups into their corresponding TMS esters, which are significantly more volatile and thermally stable.

While the compound in focus is already a dimethyl ester, silylation might still be relevant in analytical contexts where the sample could contain the hydrolyzed diacid form or other metabolites with active hydrogens. The TMS derivatives are generally more stable than their parent compounds under the high-temperature conditions of a GC inlet, although they can be susceptible to hydrolysis. nih.gov Therefore, careful sample handling to exclude moisture is essential for successful silylation. youtube.com

Table 1: Comparison of Common Silylation Reagents for Dicarboxylic Acid Derivatization

ReagentAbbreviationKey AdvantagesConsiderations
N,O-bis(trimethylsilyl)-trifluoroacetamideBSTFAProvides low detection limits and high reproducibility for dicarboxylic acids. nih.govresearchgate.netReaction byproducts can sometimes interfere with analysis.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAReported to be one of the most volatile silylating reagents, making it easy to remove from the sample. youtube.comCan be more aggressive and may require careful optimization of reaction conditions.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. researchgate.netThe resulting derivatives are less volatile than TMS derivatives, which may affect GC elution times.

Reactivity with N,N-Dimethylformamide Acetals

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a versatile and highly reactive reagent used in organic synthesis. sigmaaldrich.com It serves multiple roles, including as a methylating agent and, more significantly, as a one-carbon (C1) synthon for the construction of more complex molecules, particularly heterocycles. sigmaaldrich.comresearchgate.net The reactivity of DMF-DMA stems from its structure, which features an electrophilic carbon atom and a nucleophilic nitrogen atom. researchgate.net

For this compound, the most probable site of reaction with DMF-DMA is the carbon atom positioned between the two ester carbonyl groups (the α-position of the succinate backbone). This carbon possesses active methylene protons, which can be readily abstracted. The reaction of compounds containing active methylene groups with DMF-DMA typically leads to the formation of an enamine. scirp.orgchemicalbook.com

The general reaction proceeds via condensation, where the active methylene group of the butanedioate derivative attacks the electrophilic carbon of DMF-DMA, leading to the elimination of methanol (B129727) and the formation of a dimethylaminomethylene-substituted product. scirp.org This resulting enamine is a valuable synthetic intermediate. It can be subsequently treated with various nucleophiles or cyclized to generate a wide array of heterocyclic systems like pyrimidines, pyridines, and pyrazoles. researchgate.netscirp.org For instance, reaction of the enamine intermediate with hydrazines or amidines can lead to the formation of substituted pyrazole (B372694) or pyrimidine (B1678525) rings, respectively. The versatility of DMF-DMA makes it a key reagent for the derivatization and functionalization of β-dicarbonyl compounds and their analogues. chemicalbook.com

Table 2: Reactivity of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) with Various Functional Groups

Functional GroupProduct TypeSignificance
Active Methylene/Methyl GroupsEnamines sigmaaldrich.comKey intermediates for synthesizing heterocyclic compounds. researchgate.netscirp.org
Amines (Primary/Secondary)Amidines sigmaaldrich.comUsed in the synthesis of nitrogen-containing heterocycles.
Carboxylic AcidsMethyl Esters sigmaaldrich.comActs as a methylating agent under mild conditions.
Phenols and ThiolsMethyl Ethers/Thioethers sigmaaldrich.comProvides a method for O- and S-methylation.

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the characterization of the chemical compound This compound . Despite extensive searches for its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectra, no specific experimental or detailed theoretical data for this particular molecule could be retrieved.

The stringent requirements for detailed, scientifically accurate information for an advanced spectroscopic characterization, as outlined in the requested article structure, cannot be met due to the absence of published research findings for this compound. Generating an article with the specified subsections on ¹H, ¹³C, and ¹⁹F NMR, advanced NMR techniques, and FT-IR spectroscopy would necessitate access to experimental spectra and their interpretation, which are currently not available in the public domain or scholarly databases.

While information exists for structurally related compounds, such as other butanedioate derivatives or molecules containing a fluorophenyl group, any attempt to extrapolate this data to this compound would be purely speculative and would not adhere to the principles of scientific accuracy.

Therefore, the creation of a scientifically sound article focusing solely on the advanced spectroscopic characterization and structural determination of this compound is not feasible at this time due to the lack of foundational research and published data.

Advanced Spectroscopic Characterization and Structural Determination

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides valuable insights into the molecular vibrations of Dimethyl 2-(3-fluorophenyl)butanedioate, complementing infrared spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed fingerprint of the molecule's structure. The Raman spectrum of a molecule is influenced by its constituent functional groups and their chemical environment. For this compound, characteristic Raman shifts are expected for the aromatic ring, the carbonyl groups of the ester functionalities, and the aliphatic chain.

The presence of a fluorine atom on the phenyl ring can induce subtle shifts in the vibrational frequencies of the aromatic C-H and C-C bonds compared to its non-fluorinated analog. nih.gov The carbonyl (C=O) stretching vibrations of the two ester groups are also expected to produce distinct Raman bands. Analysis of the Raman spectrum of the related compound, succinic acid, reveals characteristic vibrational modes that can serve as a reference. researchgate.netchemicalbook.com

Table 1: Expected Characteristic Raman Bands for this compound

Functional GroupExpected Raman Shift (cm⁻¹)Vibrational Mode
Aromatic C-H3000-3100Stretching
Aliphatic C-H2800-3000Stretching
Carbonyl (C=O)1720-1750Stretching
Aromatic C=C1580-1620Stretching
C-F Bond1000-1400Stretching
Ester C-O1000-1300Stretching

This table is generated based on typical vibrational frequencies for the specified functional groups and is for illustrative purposes. Actual experimental values may vary.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

This compound possesses a chiral center at the C2 position of the butanedioate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. wikipedia.orgbruker.comrsc.orgru.nl VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.org

The resulting VCD spectrum is unique for each enantiomer, exhibiting a mirror-image relationship. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. nih.gov This non-destructive technique is invaluable in stereoselective synthesis and for the characterization of chiral pharmaceuticals and natural products. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are indispensable for determining the molecular weight, elemental composition, and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for assessing the purity of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a fingerprint of the molecule, showing the molecular ion peak (M+) which corresponds to the molecular weight of the compound, and a series of fragment ions that are characteristic of its structure. For this compound, fragmentation would likely involve the loss of the methoxy (B1213986) (-OCH3) or carbomethoxy (-COOCH3) groups, as well as cleavage of the butanedioate chain. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a high degree of confidence in the identification and purity assessment of the analyte. The analysis of fatty acid methyl esters by GC-MS is a well-established method that provides a framework for understanding the behavior of similar ester compounds. chromatographyonline.comresearchgate.netrestek.comnih.govsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

For analytes that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. chromatographyonline.com While this compound is amenable to GC-MS, LC-MS offers an alternative and often complementary approach, particularly for analyzing potential non-volatile impurities or degradation products that may be present in a sample. In LC-MS, the compound is separated in the liquid phase before being introduced into the mass spectrometer. The use of fluorinated stationary phases in LC can be particularly advantageous for the separation of fluorinated compounds. chromatographyonline.com

The development of sensitive LC-MS methods is crucial for detecting and quantifying trace levels of compounds in various matrices. acs.org For instance, derivatization techniques can be employed to enhance the ionization efficiency and detection sensitivity of target analytes. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or more decimal places, HRMS allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C12H13FO4. The theoretical exact mass for this formula can be calculated with high precision.

An experimental HRMS measurement that matches the theoretical exact mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition, confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. For the related isomer, Dimethyl 2-(2-fluorophenyl)butanedioate, the exact mass is reported as 240.07978705 Da. It is expected that this compound would have an identical molecular formula and therefore the same exact mass.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₃FO₄
Theoretical Exact Mass (m/z)240.07978705
Expected Measurement[M+H]⁺, [M+Na]⁺, etc.

This table is based on the theoretical calculation for the given molecular formula.

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. DFT calculations are typically performed using a specific functional, such as the widely used B3LYP, and a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals. ajchem-a.comresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For a flexible molecule like Dimethyl 2-(3-fluorophenyl)butanedioate, which contains multiple rotatable single bonds, this process involves a conformational analysis to identify the various low-energy conformers and determine the global minimum—the most stable conformation. nih.govresearchgate.net

Fluorine substitution is known to significantly influence the conformational preferences of alkane chains. nih.gov DFT calculations can precisely model the subtle interplay of steric hindrance and electronic effects, such as hyperconjugation involving the C-F bond, which dictate the molecule's preferred shape. researchgate.net Studies on similar fluorinated compounds show that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles when compared to experimental data from techniques like X-ray crystallography. mdpi.com The optimization process ensures that all calculated forces on the atoms are negligible, indicating that the structure represents an energy minimum on the potential energy surface. youtube.com The analysis for this compound would reveal the relative energies of different conformers, allowing for the calculation of their expected populations at a given temperature. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Global Minimum Conformer)

This table presents hypothetical data representative of what a DFT/B3LYP calculation would yield for the most stable conformer.

ParameterAtom Pair/TrioCalculated Value
Bond Length (Å) C-F1.355
C=O (Ester 1)1.210
C=O (Ester 2)1.212
C-O (Ester 1)1.345
C-C (Succinate)1.540
Bond Angle (°) C-C-F (Aromatic)118.5
O=C-O (Ester 1)124.0
Dihedral Angle (°) F-C-C-C (Aryl-Alkyl)-15.2

Prediction of Spectroscopic Parameters (NMR, IR, Raman) for Structural Validation

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties that are crucial for experimental structural validation. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are often highly accurate, especially when a solvent model is included to mimic experimental conditions. bris.ac.ukmdpi.com Comparing the calculated NMR spectrum with the experimental one serves as a rigorous check of the proposed structure and its predominant conformation in solution. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm

This table provides a hypothetical example of how theoretical NMR data is used for structural validation.

NucleusPredicted δ (ppm) (GIAO/DFT)Experimental δ (ppm)
¹³C NMR
C-F (Aromatic)163.1162.8
C=O (Ester 1)172.5172.3
C=O (Ester 2)173.8173.6
CH (Chiral Center)48.248.0
¹H NMR
H (Aromatic, ortho to F)7.157.12
H (Chiral Center)3.883.85
CH₃ (Ester 1)3.653.64
CH₃ (Ester 2)3.723.71

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating chemical reactivity and elucidating reaction mechanisms at a molecular level. researchgate.net For a compound like this compound, this could involve modeling its synthesis, such as a Michael addition or other C-C bond-forming reactions, or its potential degradation pathways.

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). growingscience.com A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy (energy barrier) of the reaction. nih.gov Calculations can distinguish between different possible mechanisms, such as a concerted (one-step) versus a stepwise pathway. growingscience.com The pathway with the lowest activation barrier is predicted to be the most kinetically favorable. rsc.org

Analysis of Electronic Structure (HOMO-LUMO Gaps, Orbital Energies)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). nih.gov

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more polarizable and more chemically reactive. nih.govnih.gov TD-DFT (Time-Dependent DFT) can use these orbital energies to predict electronic transition energies, which correspond to UV-Visible absorption spectra. scirp.org

Table 3: Illustrative Frontier Molecular Orbital Energies

This table shows hypothetical HOMO-LUMO data calculated via DFT.

ParameterEnergy (eV)
HOMO Energy-6.95
LUMO Energy-1.12
HOMO-LUMO Gap (ΔE) 5.83

Quantum Chemical Calculations for Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived. These quantities provide a quantitative measure of a molecule's reactivity and are used to understand its behavior in chemical reactions. nih.gov

Electronegativity and Global Hardness Metrics

Based on Koopman's theorem, the ionization potential (IP ≈ -E_HOMO) and electron affinity (EA ≈ -E_LUMO) can be approximated from the frontier orbital energies. These values are then used to calculate key reactivity metrics: scirp.orgresearchgate.net

Electronegativity (χ): A measure of the power of a molecule to attract electrons to itself. It is calculated as the negative of the chemical potential (μ).

χ = -μ = (IP + EA) / 2 ≈ - (E_HOMO + E_LUMO) / 2

Global Hardness (η): A measure of the molecule's resistance to a change in its electron distribution or charge transfer. scirp.org "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.

η = (IP - EA) / 2 ≈ (E_LUMO - E_HOMO) / 2

These descriptors help to classify the molecule's reactivity profile. For instance, a high electrophilicity index (another related descriptor) would suggest the molecule is a strong electrophile. researchgate.net

Table 4: Illustrative Global Chemical Reactivity Descriptors

Calculated from the hypothetical HOMO/LUMO energies in Table 3.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (IP)-E_HOMO6.95
Electron Affinity (EA)-E_LUMO1.12
Electronegativity (χ) (IP + EA) / 24.035
Global Hardness (η) (IP - EA) / 22.915

Electrophilicity and Electrodonating Power Indices

Electrophilicity and electrodonating power are fundamental concepts in predicting the reactivity of molecules. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the electrodonating power (ω-) measures its capacity to donate electrons. These parameters are derived from the electronic chemical potential (μ) and chemical hardness (η) of a molecule, which can be calculated using DFT.

For a molecule like this compound, the presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence its electrophilic and electrodonating characteristics. Theoretical calculations on similar compounds, such as fluorinated chalcones, have been employed to understand their reactivity in Michael additions. nih.gov In such studies, DFT is used to calculate the global reactivity descriptors, which include electrophilicity and electrodonating power, to predict how the molecule will behave as an electrophile or nucleophile. The insights from these related studies suggest that the fluorine substitution would likely enhance the electrophilicity of the aromatic ring.

In Silico Modeling for Stereochemical Prediction and Enantioselectivity

In silico modeling has become an indispensable tool for predicting the stereochemical outcome of asymmetric reactions, including those that could lead to the synthesis of enantiomerically pure this compound. Although specific in silico models exclusively developed for this compound were not identified in the available literature, the methodologies applied to analogous systems provide a clear indication of how such predictions are made.

The enantioselective Michael addition of malonates to various acceptors is a well-studied reaction where computational models have been successfully applied to explain and predict high levels of enantioselectivity. nih.govrsc.org These studies often utilize DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods to investigate the mechanism of the reaction. nih.gov

For instance, in the context of an organocatalyzed Michael addition, computational models can elucidate the transition states of the reaction. The energy difference between the transition states leading to the (R) and (S) enantiomers determines the enantiomeric excess of the product. These models take into account various non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in stabilizing one transition state over the other. nih.gov

In reactions involving cinchona alkaloid-based catalysts for the addition of malonates to acceptors like chalcones or nitro olefins, theoretical investigations have revealed the importance of a dual activation mechanism. nih.govrsc.org The catalyst can activate both the nucleophile (the malonate) and the electrophile, often through a combination of Lewis acid and Lewis base interactions, as well as hydrogen bonding. nih.govrsc.org The steric hindrance and electronic effects of the substituents on both the substrate and the catalyst are meticulously analyzed in these computational models to predict the stereochemical outcome. nih.gov DFT studies have been instrumental in identifying the stereodetermining step of such reactions, which is often the C-C bond formation. nih.gov

Advanced Research Directions and Synthetic Utility of Dimethyl 2 3 Fluorophenyl Butanedioate

Development of Novel Catalytic Systems for Butanedioate Derivative Synthesis

The synthesis of butanedioate derivatives, including aryl-substituted succinates like Dimethyl 2-(3-fluorophenyl)butanedioate, is a focal point for the development of innovative catalytic systems. Research has moved beyond classical methods towards more efficient, selective, and sustainable transition-metal-catalyzed approaches.

Palladium-catalyzed reactions are at the forefront of this effort. A prominent strategy involves the α-arylation of ester enolates. drreddys.comnih.gov In this approach, a simple ester can be coupled with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form the α-aryl ester. drreddys.comnih.gov For a compound like this compound, this would typically involve the reaction of dimethyl succinate's enolate with a 3-fluorophenyl halide. The choice of ligand is critical for achieving high yields and selectivity for mono-arylation. drreddys.com

Rhodium-catalyzed reactions also offer a powerful alternative. azolifesciences.com Asymmetric C-H functionalization has emerged as a particularly elegant strategy, allowing for the direct coupling of a C-H bond with a carbene precursor, often derived from a diazo compound. azolifesciences.comresearchgate.net This method can create complex stereocenters with high control. researchgate.net The development of novel rhodium catalysts continues to be an active area of research, with a focus on designing ligands that can achieve high enantioselectivity for a broad range of substrates. azolifesciences.com

Beyond precious metals, more sustainable catalysts are being explored. For the hydrogenation of succinate (B1194679) esters to valuable products like 1,4-butanediol (B3395766) (BDO), copper-based catalysts, such as Cu-Fe-Al systems, have shown excellent activity and long-term stability. vapourtec.com While this is a downstream reaction, the principles of catalyst design focusing on highly dispersed metal nanoparticles and optimized surface properties are broadly applicable to other transformations of butanedioate derivatives. vapourtec.com

Table 1: Catalytic Approaches for Aryl Succinate Synthesis

Catalytic System Reaction Type Key Features Relevant Compounds
Palladium/Phosphine Ligands α-Arylation of Esters High functional group tolerance; can create tertiary stereocenters. rsc.org Aryl Halides, Ester Enolates
Rhodium/Chiral Ligands Asymmetric C-H Functionalization High enantioselectivity; direct bond formation. azolifesciences.comresearchgate.net Diazo Compounds, Alkenes
Copper-based Catalysts Hydrogenation Sustainable; excellent long-term stability. vapourtec.com Dimethyl Succinate

Role as Key Intermediates and Chiral Building Blocks in Complex Organic Synthesis

The structural features of this compound make it an attractive chiral building block for the synthesis of more complex, biologically active molecules. Arylsuccinate derivatives are well-known intermediates in the synthesis of lignans (B1203133), a large class of natural products with diverse pharmacological properties. rsc.org

Lignans are formed from the linkage of two phenylpropane units. rsc.org The synthesis of various lignan (B3055560) skeletons, such as furofurans, dibenzylbutanes, and arylnaphthalenes, often proceeds through intermediates structurally related to arylsuccinates. drreddys.comvapourtec.comrsc.org For example, dibenzylbutyrolactone lignans can be chemically modified through reduction and cyclization to yield different lignan cores. rsc.org A chiral precursor like enantiomerically pure this compound could provide a direct route to fluorinated lignan analogues, which are of interest in medicinal chemistry for their potentially altered metabolic stability and binding affinities.

The fluorinated phenyl group, combined with the two ester functionalities, offers multiple points for further chemical modification. The esters can be selectively hydrolyzed, reduced to alcohols, or converted to amides, while the aromatic ring can participate in further substitution reactions. This versatility is crucial for its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). nih.govrsc.org The construction of optically active tertiary alcohols, for instance, is a key challenge in pharmaceutical synthesis where such intermediates are valuable. rsc.org The development of enantioselective methods to produce these building blocks is therefore of high importance. nih.govresearchgate.net

Mechanistic Studies of Aromatic Substituent Effects on Succinate Reactivity and Stereocontrol

The fluorine atom at the meta-position of the phenyl ring in this compound has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions. Understanding these effects is crucial for designing efficient and selective syntheses.

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (σI). nih.gov This effect decreases the electron density of the aromatic ring, which can influence reactions involving the ring itself or the benzylic position. For instance, in reactions where a positive charge develops in the transition state at the benzylic carbon (the carbon attached to the phenyl ring), the electron-withdrawing fluorine atom would be destabilizing, potentially slowing down the reaction compared to an unsubstituted phenyl ring. Conversely, if a negative charge develops, the fluorine atom could be stabilizing.

These electronic effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents. wikipedia.org A Hammett plot for a reaction series including various substituted phenylsuccinates would allow for the precise quantification of the electronic influence of the 3-fluoro substituent.

In the context of stereocontrol, the electronic nature of the substituent can influence the diastereoselectivity and enantioselectivity of reactions. For example, in catalytic asymmetric reactions, the interaction between the substrate and the chiral catalyst is governed by both steric and electronic factors. The electron-withdrawing fluorine atom alters the electronic landscape of the substrate, which can affect how it binds to the catalyst's active site, thereby influencing the stereochemical outcome. rsc.org Studies on related systems have shown that fluorine substitution can have a dramatic effect on reactivity and selectivity in various transformations. nih.govrsc.org

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Production

For this compound to be a truly useful intermediate, particularly in the pharmaceutical industry, its synthesis must be scalable, safe, and efficient. Modern technologies like automated synthesis and continuous flow chemistry are key to achieving these goals. drreddys.comvapourtec.com

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. azolifesciences.com These benefits include superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward automation and scale-up. azolifesciences.commdpi.com This technology is particularly well-suited for the production of APIs and their intermediates. drreddys.commdpi.com

The synthesis of a molecule like this compound could be adapted to a flow process. For example, a palladium-catalyzed α-arylation could be performed in a packed-bed reactor where the catalyst is immobilized, allowing the product stream to flow through without contamination, simplifying purification. vapourtec.com Such a setup would enable continuous production and could be readily scaled by extending the operation time or by using parallel reactors. vapourtec.com Computational fluid dynamics (CFD) can be used to model and optimize reactor performance, reducing the amount of experimental work needed. rsc.org

Automation can be integrated with flow platforms to create highly efficient systems. Automated workstations can control reagent delivery, reaction parameters (temperature, pressure, residence time), and in-line analysis, ensuring consistent product quality and allowing for rapid optimization of reaction conditions. This approach not only improves efficiency and scalability but also enhances process safety, which is a critical consideration in chemical manufacturing. azolifesciences.comvapourtec.com

Q & A

Q. How can researchers optimize the synthesis of dimethyl 2-(3-fluorophenyl)butanedioate for high yield and purity?

  • Methodological Answer : The synthesis typically involves esterification or alkylation of the fluorophenyl precursor. Key steps include:
  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane or THF) and catalysts like H₂SO₄ or DMAP.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Monitoring : Track progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase).
    Reference analogous protocols for dimethyl esters in Diels-Alder reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (δ 3.6–3.8 ppm for ester methyl groups), ¹³C NMR (δ 170–175 ppm for carbonyl carbons), and ¹⁹F NMR (δ -110 to -120 ppm for fluorophenyl substituent).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₁FO₄: 226.0743).
  • IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 1220 cm⁻¹ (C-F stretch).
    Structural analogs in PubChem databases provide comparative benchmarks .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in cycloaddition or nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity alters electron density, enhancing electrophilicity at the ester carbonyl. Use DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., Diels-Alder with 1,3-butadiene).
  • Substituent Analysis : Employ Hammett plots to correlate σₚ values of substituents with reaction outcomes.
    Computational models for fluorinated aromatics can guide hypothesis testing .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for high-resolution data to address disorder or twinning .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry.
  • Comparative Analysis : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for fluorophenyl esters.
    For ambiguous cases, synchrotron data collection improves resolution .

Q. How can researchers design experiments to study the compound’s metabolic stability in drug discovery pipelines?

  • Methodological Answer :
  • In vitro Assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS.
  • Metabolite Identification : Use UPLC-QTOF-MS to detect hydroxylated or demethylated products.
  • Computational Prediction : Apply ADMET software (e.g., SwissADME) to predict cytochrome P450 interactions.
    Protocols for analogous esters in pharmacokinetic studies provide templates .

Methodological Design and Data Analysis

Q. What experimental controls are critical when investigating the compound’s role in asymmetric catalysis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column to confirm enantiomeric excess.
  • Control Reactions : Run parallel experiments without the catalyst or with racemic mixtures.
  • Kinetic Isotope Effects : Compare reaction rates using deuterated substrates to probe mechanism.
    Reference Diels-Alder reaction controls from DMAD studies .

Q. How should researchers address discrepancies in kinetic data between computational models and experimental results?

  • Methodological Answer :
  • Sensitivity Analysis : Vary parameters (e.g., solvent polarity, temperature) in simulations to match experimental Arrhenius plots.
  • Error Checking : Validate force fields (e.g., OPLS-AA) against crystallographic data.
  • Hybrid Methods : Combine MD simulations with stopped-flow kinetics for real-time monitoring.
    Advanced tools like QM/MM modeling bridge theory and practice .

Applications in Material Science

Q. What methodologies enable the integration of this compound into polymer matrices for functional materials?

  • Methodological Answer :
  • Copolymerization : Use radical initiators (AIBN) with styrene or acrylates.
  • Thermal Analysis : Monitor Tg shifts via DSC and degradation profiles via TGA.
  • Surface Modification : Graft onto silica nanoparticles via ester hydrolysis and silanization.
    Protocols for fluorinated monomers in material science guide optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.